N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .
Synthesis Analysis
The synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, including “this compound”, has been reported . The synthesis process involves the reaction of thiourea with 2-tosyloxy-1-indanone .Molecular Structure Analysis
The molecular structure of “this compound” allows it to interact with the SARS-CoV-2 3CL protease. The indene moiety of the compound is buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of thiourea with 2-tosyloxy-1-indanone .Scientific Research Applications
Synthesis and Antimicrobial Activity
A crucial application of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide and its derivatives is in the synthesis of compounds with antimicrobial properties. For instance, the regioselective synthesis of benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones, which are structurally related, has been achieved, and these compounds have exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains (Mor & Khatri, 2022). Similarly, the synthesis of certain thiazole derivatives has shown potential applications as corrosion inhibitors, indicating a protective effect on materials, which is valuable in various industrial applications (Farahati et al., 2019).
Drug Design and Disease Inhibition
In the realm of drug design, tricyclic 8H-indeno[1,2-d][1,3]thiazoles have been synthesized and evaluated for their inhibitory activity against FBPase, showing potential applications in disease treatment and management. The structural design and synthesis of these compounds have been informed by extensive structure-activity relationship (SAR) studies, and one compound in particular demonstrated high affinity and inhibitory activity, indicating its potential as a therapeutic agent (Tsukada et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
this compound interacts with the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects the biochemical pathway of viral replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 replication . This leads to a decrease in viral load within the host, potentially reducing the severity of the disease .
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLIZOHEGCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.